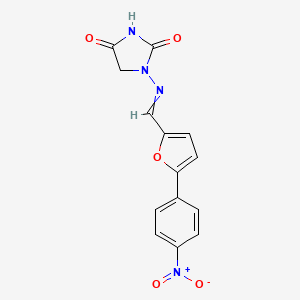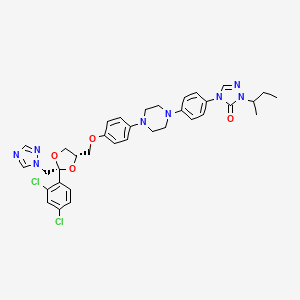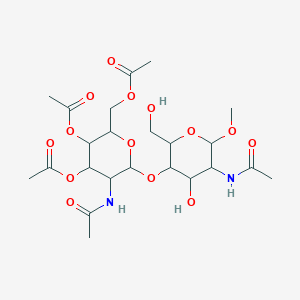
2,5-Bis(phenylthio)thiophene
Descripción general
Descripción
2,5-Bis(phenylthio)thiophene is an organic compound with the molecular formula C₁₆H₁₂S₃ and a molecular weight of 300.46 g/mol It is a thiophene derivative, characterized by the presence of two phenylthio groups attached to the 2 and 5 positions of the thiophene ring
Métodos De Preparación
The synthesis of 2,5-Bis(phenylthio)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the thiophene ring undergoing substitution at the 2 and 5 positions by the phenylthio groups .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
2,5-Bis(phenylthio)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the formation of thiol derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(phenylthio)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(phenylthio)thiophene involves its interaction with specific molecular targets and pathways. The compound’s phenylthio groups can engage in various chemical interactions, influencing the reactivity and stability of the thiophene ring. These interactions can modulate the compound’s biological activity, making it a versatile tool in drug discovery and development .
Comparación Con Compuestos Similares
2,5-Bis(phenylthio)thiophene can be compared with other thiophene derivatives, such as 2,5-bis(phenylethynyl)thiophene and 2,5-dimethylthiophene . While these compounds share a common thiophene core, the presence of different substituents at the 2 and 5 positions imparts unique properties to each compound. For example, 2,5-bis(phenylethynyl)thiophene exhibits distinct photophysical properties, making it suitable for applications in optoelectronics .
Similar Compounds
- 2,5-Bis(phenylethynyl)thiophene
- 2,5-Dimethylthiophene
- 2,5-Dibromothiophene
- 2,5-Dichlorothiophene
Propiedades
IUPAC Name |
2,5-bis(phenylsulfanyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S3/c1-3-7-13(8-4-1)17-15-11-12-16(19-15)18-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJZNEIPPWWGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(S2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7796879.png)

![6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7796899.png)
![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)









